molecular formula C9H10ClFN2O5 B2485114 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride CAS No. 2171792-03-1

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride

Cat. No.: B2485114
CAS No.: 2171792-03-1
M. Wt: 280.64
InChI Key: RTKCJJOWZBUDCY-UHFFFAOYSA-N
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Description

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride is a fluorinated nitroaromatic amino acid derivative. Its structure comprises a propanoic acid backbone with an amino group at the α-position and a substituted phenyl ring at the β-position. Key substituents on the aromatic ring include a fluoro group at position 3, a hydroxyl group at position 4, and a nitro group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O5.ClH/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17;/h1,3,6,13H,2,11H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKCJJOWZBUDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted phenol, followed by the introduction of an amino group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents on Aromatic Ring Functional Groups Key Differences Reference
2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride 3-Fluoro, 4-hydroxy, 5-nitro Amino acid, hydrochloride Reference compound
2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride 2-Fluoro, 5-iodo Amino acid, hydrochloride Lacks nitro and hydroxyl groups; iodine introduces steric bulk
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid 6-Fluoroindole Boc-protected amino acid Indole ring instead of phenyl; Boc protection alters reactivity
3,4,5-Trifluorophenylacetic acid 3,4,5-Trifluoro Phenylacetic acid Shorter carbon chain; lacks amino and nitro groups
L-Histidine hydrochloride monohydrate 1H-imidazol-4-yl Amino acid, imidazole, hydrochloride Imidazole ring instead of substituted phenyl; distinct bioactivity

Key Observations:

  • Hydrogen Bonding: The hydroxyl group at position 4 enables hydrogen bonding, a feature absent in compounds like 2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride .
  • Biological Relevance : Unlike L-histidine hydrochloride, which participates in enzyme catalysis due to its imidazole group, the target compound’s nitro and fluoro substituents may confer unique binding or inhibitory properties .

Commercial Availability and Pricing

Table 2: Commercial Data for Selected Compounds

Compound Name Supplier Purity Price (50 mg) Reference
This compound CymitQuimica Not specified €934.00
2-(Methylamino)-2-(oxan-4-yl)acetic acid hydrochloride CymitQuimica Not specified €698.00
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride Not specified Not specified Similarity score: 0.69

Key Observations:

  • The target compound is priced higher than analogs like 2-(methylamino)-2-(oxan-4-yl)acetic acid hydrochloride, likely due to its complex synthesis (nitration, fluorination) .

Research Implications

  • Drug Development : The nitro group may serve as a precursor for reduction to amine derivatives, enabling prodrug strategies.
  • Material Science : Fluorinated aromatic systems like this compound are valuable in designing liquid crystals or polymers with tailored electronic properties.

Biological Activity

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride is a synthetic compound with a complex structure that includes an amino group, a fluoro-substituted phenyl ring, a hydroxyl group, and a nitro group. This unique combination of functional groups contributes to its biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

  • Molecular Formula : C9H9FN2O5·HCl
  • IUPAC Name : 2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid; hydrochloride
  • CAS Number : 2171792-03-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

  • Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with biological macromolecules.
  • Electrostatic Interactions : The charged nature of the amino group can facilitate electrostatic interactions with negatively charged sites on proteins or nucleic acids.
  • Covalent Modifications : The nitro group can undergo reduction to form an amino group, potentially leading to covalent modifications of target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, it demonstrated significant cytotoxicity:

Cell LineIC50 (µM)
HCT116 (Colon Cancer)0.55 - 0.64
AGS (Gastric Cancer)5 - 25

The mechanism behind its anticancer activity may involve the induction of apoptosis through mitochondrial pathways, as evidenced by the opening of the mitochondrial permeability transition pore at concentrations as low as 3 µM.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth and suggesting further exploration in clinical settings .
  • Cytotoxicity Assessment : Research conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation, indicating its potential role in cancer therapy .
  • Mechanistic Insights : Computational studies have suggested that the compound interacts with key proteins involved in cell signaling and apoptosis, providing insights into its potential therapeutic mechanisms .

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